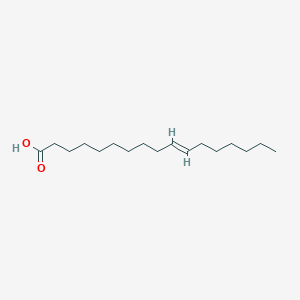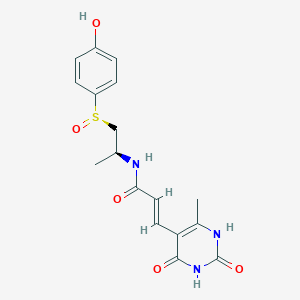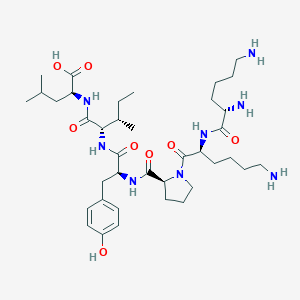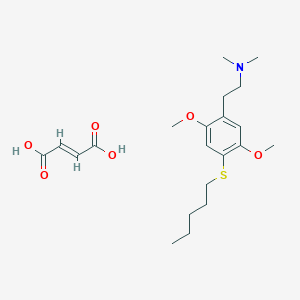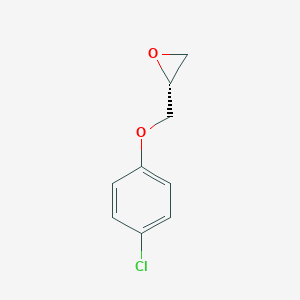
(R)-2-((4-Chlorophenoxy)methyl)oxirane
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((4-Chlorophenoxy)methyl)oxirane typically involves the reaction of ®-glycidyl tosylate with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the tosylate group is replaced by the 4-chlorophenoxy group.
Industrial Production Methods: In an industrial setting, the production of ®-2-((4-Chlorophenoxy)methyl)oxirane can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The oxirane ring in ®-2-((4-Chlorophenoxy)methyl)oxirane can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols or amines
Wissenschaftliche Forschungsanwendungen
®-2-((4-Chlorophenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-((4-Chlorophenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- ®-2-((4-Bromophenoxy)methyl)oxirane
- ®-2-((4-Fluorophenoxy)methyl)oxirane
- ®-2-((4-Methylphenoxy)methyl)oxirane
Comparison:
- Uniqueness: ®-2-((4-Chlorophenoxy)methyl)oxirane is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications.
- Reactivity: The presence of different substituents (e.g., bromine, fluorine, methyl) can alter the reactivity and properties of the oxirane ring, leading to different outcomes in chemical reactions.
Eigenschaften
IUPAC Name |
(2R)-2-[(4-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
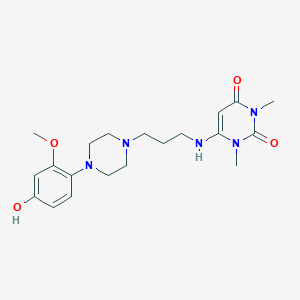
![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
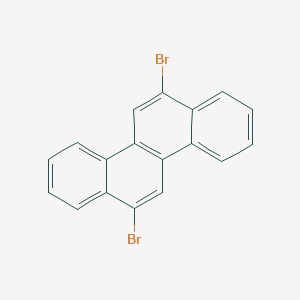
![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester](/img/structure/B144512.png)
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide](/img/structure/B144519.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
